molecular formula C9H18O2S B594813 (+/-)-Isobutyl 3-methylthiobutyrate CAS No. 127931-21-9

(+/-)-Isobutyl 3-methylthiobutyrate

Cat. No.: B594813
CAS No.: 127931-21-9
M. Wt: 190.301
InChI Key: RRGSLXQIRFOAEM-UHFFFAOYSA-N
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Description

(+/-)-Isobutyl 3-methylthiobutyrate is an organic compound belonging to the class of esters. It is characterized by the presence of a thiocarboxylic ester functional group, which includes a sulfur atom in place of the more common oxygen atom found in regular esters. This compound is known for its distinctive odor and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Isobutyl 3-methylthiobutyrate typically involves the esterification of 3-methylthiobutyric acid with isobutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Isobutyl 3-methylthiobutyrate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiocarboxylic ester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

(+/-)-Isobutyl 3-methylthiobutyrate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and thiocarboxylic ester chemistry.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Widely used in the fragrance industry due to its distinctive odor.

Mechanism of Action

The mechanism of action of (+/-)-Isobutyl 3-methylthiobutyrate involves its interaction with olfactory receptors in the nose, leading to the perception of its odor. The sulfur atom in the thiocarboxylic ester group plays a crucial role in its unique scent profile. Additionally, its interactions with biological molecules can be studied to understand its potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    S-Methyl 3-methylthiobutyrate: Another thiocarboxylic ester with a similar structure but different alkyl groups.

    Methyl thiobutyrate: A simpler thiocarboxylic ester with a methyl group instead of an isobutyl group.

Uniqueness

(+/-)-Isobutyl 3-methylthiobutyrate is unique due to its specific combination of an isobutyl group and a thiocarboxylic ester functional group. This combination imparts distinct chemical properties and a unique odor profile, making it valuable in the fragrance industry.

Biological Activity

(+/-)-Isobutyl 3-methylthiobutyrate is an organic compound classified as a thiocarboxylic ester, notable for its unique olfactory properties and potential biological activities. This compound has garnered interest in various fields, including flavoring, fragrance, and potential therapeutic applications. Understanding its biological activity is crucial for assessing its safety and efficacy in consumer products.

Chemical Structure and Properties

The chemical structure of this compound includes a thiocarboxylic ester functional group, characterized by the presence of sulfur instead of oxygen. This structural feature contributes to its distinctive odor profile, which is often described as fruity.

The primary mechanism of action for this compound involves its interaction with olfactory receptors in the nasal cavity. This interaction leads to the perception of its characteristic scent. The sulfur atom in the thiocarboxylic ester group plays a significant role in this olfactory response. Additionally, the compound may interact with other biological molecules, suggesting potential broader biological activities .

Genotoxicity

Research indicates that this compound does not exhibit mutagenic properties in standard assays such as the Ames test. In vitro studies have shown no significant increase in revertant colonies at tested concentrations, indicating a lack of genotoxic potential .

Acute Toxicity

Acute toxicity evaluations have shown that this compound presents minimal risk when used within established safety thresholds. The European Food Safety Authority (EFSA) has evaluated its use levels in food products and determined that typical intake levels do not pose significant health risks .

Case Studies

Several studies have explored the biological effects of compounds structurally related to this compound:

  • Flavoring Agents : Research conducted by JECFA evaluated various aliphatic sulfides and their safety profiles, including those similar to this compound. The findings emphasized the need for accurate intake assessments due to potential underestimations based on production data .
  • Olfactory Responses : Investigations into pheromonal processes in vertebrates highlighted how similar compounds can influence reproductive behaviors through olfactory pathways. These findings suggest that this compound could potentially have behavioral implications based on its olfactory activity .

Summary of Biological Activity Findings

Study Aspect Findings
Genotoxicity Non-mutagenic in Ames test; no significant increase in revertant colonies observed .
Repeated Dose Toxicity Systemic exposure below safety thresholds; low risk associated with typical use .
Acute Toxicity Minimal risk when used within established safety limits; EFSA evaluations support this .
Behavioral Impact Potential influence on olfactory-mediated behaviors; further research needed .

Properties

IUPAC Name

2-methylpropyl 3-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2S/c1-7(2)6-11-9(10)5-8(3)12-4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGSLXQIRFOAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CC(C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60926030
Record name 2-Methylpropyl 3-(methylsulfanyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60926030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Pungent aroma with fruity undertones
Record name (+\/-)-Isobutyl 3-methylthiobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1665/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in pentane and diethyl ether; slightly soluble in water, Soluble (in ethanol)
Record name (+\/-)-Isobutyl 3-methylthiobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1665/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.968-0.972
Record name (+\/-)-Isobutyl 3-methylthiobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1665/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

127931-21-9
Record name 2-Methylpropyl 3-(methylthio)butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127931-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyl 3-methylthiobutyrate, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127931219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylpropyl 3-(methylsulfanyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60926030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOBUTYL 3-METHYLTHIOBUTYRATE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JQI3X5245
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (+/-)-Isobutyl 3-methylthiobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032346
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.